2-(Cyclohexylamino)-5-nitrobenzoic acid

Lipophilicity Drug-likeness Permeability

SAR studies with aminobenzoic acid derivatives face uncontrolled variables from isomer or analog substitution. 2-(Cyclohexylamino)-5-nitrobenzoic acid (CAS 66380-72-1) eliminates this uncertainty: • ≥97% purity for reproducible assays • Free COOH enables direct amide coupling without deprotection • LogP 3.04 & TPSA 92.47 Ų support predictable chromatography & computational validation. Multi-gram availability with sealed dry, 2-8°C storage.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 66380-72-1
Cat. No. B229199
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclohexylamino)-5-nitrobenzoic acid
CAS66380-72-1
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H16N2O4/c16-13(17)11-8-10(15(18)19)6-7-12(11)14-9-4-2-1-3-5-9/h6-9,14H,1-5H2,(H,16,17)
InChIKeyJIBFWXYFXWPTQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclohexylamino)-5-nitrobenzoic Acid (CAS 66380-72-1): Scientific Selection Baseline


2-(Cyclohexylamino)-5-nitrobenzoic acid (CAS 66380-72-1) is a substituted aminobenzoic acid bearing a cyclohexylamino group at the 2-position and a nitro group at the 5-position of the benzoic acid core . The compound has a molecular formula of C13H16N2O4 and a molecular weight of 264.28 g/mol, with commercial suppliers typically offering purity levels of ≥97% . As a synthetic intermediate containing both a carboxylic acid functionality and a secondary aromatic amine, it serves as a building block in organic synthesis and medicinal chemistry research . The nitro group provides a UV chromophore and a potential handle for further reduction or functionalization, while the cyclohexylamino moiety introduces steric bulk and lipophilicity relative to simpler aniline derivatives.

Synthetic building block Free carboxylic acid for amide coupling, esterification, and bioconjugation without deprotection.
Nitro functionality handle UV chromophore for detection; reducible to amine for downstream diversification.
Steric and lipophilic character Cyclohexylamino group introduces bulk and lipophilicity vs. simpler aniline derivatives.

2-(Cyclohexylamino)-5-nitrobenzoic Acid: Why In-Class Substitution Compromises Experimental Reproducibility


Compounds within the aminobenzoic acid class cannot be considered interchangeable due to the profound influence of substitution pattern on physicochemical properties that govern solubility, permeability, chromatographic behavior, and biological target engagement. Positional isomers such as 4-(cyclohexylamino)-3-nitrobenzoic acid (CAS 333340-82-2) share the same molecular formula but exhibit divergent estimated physical properties including boiling point and water solubility [1]. Removal of the nitro group altogether—as in 2-(cyclohexylamino)benzoic acid (CAS 10286-53-0)—reduces molecular weight from 264.28 to 219.28 g/mol and eliminates the strong electron-withdrawing and hydrogen-bond-accepting nitro moiety, substantially altering reactivity and intermolecular interactions [2]. Even the methyl ester derivative (CAS 83909-56-2) modifies hydrogen bonding capacity and polarity, affecting solubility and synthetic utility [3]. For researchers conducting structure-activity relationship studies, lead optimization, or requiring a specific intermediate for multi-step synthesis, substitution with an in-class analog without explicit validation introduces uncontrolled variables that may invalidate comparative results or synthetic outcomes. The following evidence items provide quantitative differentiation to inform procurement decisions.

Target compound 2-(Cyclohexylamino)-5-nitrobenzoic acid
In-class analog Non-nitro analog (CAS 10286-53-0)
Absence of nitro group reduces H-bond acceptor count and alters lipophilicity, shifting solubility and target engagement profiles.
Target compound 2-(Cyclohexylamino)-5-nitrobenzoic acid
Positional isomer 4-(Cyclohexylamino)-3-nitrobenzoic acid
Different substitution pattern may produce divergent solubility and chromatographic retention, compromising method transfer.
Target compound 2-(Cyclohexylamino)-5-nitrobenzoic acid
Ester derivative Methyl ester (CAS 83909-56-2)
Ester-protected acid requires hydrolysis prior to coupling, adding synthetic steps and material loss.

2-(Cyclohexylamino)-5-nitrobenzoic Acid: Quantitative Differential Evidence Versus Closest Analogs


Lipophilicity (LogP) Comparison: 2-(Cyclohexylamino)-5-nitrobenzoic Acid vs. Non-Nitro Analog

The target compound 2-(cyclohexylamino)-5-nitrobenzoic acid demonstrates significantly lower lipophilicity (LogP 3.0376) compared to the non-nitro analog 2-(cyclohexylamino)benzoic acid (XLogP3 3.8). The nitro group at the 5-position reduces LogP by approximately 0.76 units, which corresponds to a roughly 5.8-fold difference in octanol-water partition coefficient (P) favoring aqueous partitioning for the nitro-substituted compound [1].

Lipophilicity shift
Cross-study comparable
ΔLogP = -0.76 (target ~5.8-fold less lipophilic)
Supports distinct aqueous solubility and chromatographic behavior vs. non-nitro analog.
Computed LogP 3.04 vs. XLogP3 3.8; cross-algorithm comparison.
Lipophilicity Drug-likeness Permeability LogP

Hydrogen Bond Acceptor Capacity: Functional Differentiation via Nitro Group Presence

2-(Cyclohexylamino)-5-nitrobenzoic acid contains 4 hydrogen bond acceptor sites (H_Acceptors = 4) compared to 3 hydrogen bond acceptor sites for the non-nitro analog 2-(cyclohexylamino)benzoic acid. This difference stems entirely from the additional oxygen atoms of the 5-nitro substituent on the target compound [1].

H-bond acceptors
Cross-study comparable
4 vs 3 (+33% increase)
Additional acceptor from nitro group may enhance aqueous solubility and binding interactions.
TPSA 92.47 Ų; based on computed molecular descriptors.
Hydrogen bonding Receptor binding Solubility Molecular recognition

Water Solubility Estimation: Positional Isomer Differentiation

Positional isomerism between 2-(cyclohexylamino)-5-nitrobenzoic acid and 4-(cyclohexylamino)-3-nitrobenzoic acid results in distinct estimated water solubility profiles. While direct experimental solubility data for the target compound are not publicly available, the positional isomer 4-(cyclohexylamino)-3-nitrobenzoic acid has estimated water solubility values ranging from 4.69 mg/L (EPI Suite) to 36.74 mg/L (EPA T.E.S.T.), illustrating the sensitivity of solubility to substitution pattern [1].

Solubility sensitivity
Class-level inference
Not directly reported for target; positional isomer estimates 4.69–36.74 mg/L
Substitution pattern critically influences solubility; target cannot be assumed identical to isomers.
EPI Suite and EPA T.E.S.T. estimates; data to verify experimentally.
Aqueous solubility Formulation Bioavailability Chromatography

Functional Group Availability: Carboxylic Acid vs. Methyl Ester Derivative

2-(Cyclohexylamino)-5-nitrobenzoic acid retains a free carboxylic acid group (H_Donors = 2, TPSA = 92.47 Ų) that is available for amide coupling, esterification, or salt formation. In contrast, the methyl ester derivative methyl 2-(cyclohexylamino)-5-nitrobenzoate (CAS 83909-56-2) lacks the carboxylic acid proton donor capability, reducing hydrogen bond donor count and eliminating direct conjugation potential without prior hydrolysis [1].

Carboxylic acid availability
Data to verify
Target: free -COOH (H_Donors 2) vs. Ester: -COOCH3 (no free acid)
Direct coupling possible without hydrolysis; may improve synthetic efficiency.
Source data not publicly available; vendor specification review recommended.
Synthetic utility Reactivity Derivatization Conjugation

Commercial Availability and Purity Benchmarking: Target Compound vs. Structural Analogs

2-(Cyclohexylamino)-5-nitrobenzoic acid is commercially available from multiple reputable research chemical suppliers with a standard purity specification of ≥97% . The compound is offered in quantities ranging from 10 mg to 25 g, with pricing structures suitable for both exploratory and scale-up research applications . In contrast, the positional isomer 4-(cyclohexylamino)-3-nitrobenzoic acid (CAS 333340-82-2) is specified at 98% (HPLC) purity with different supplier networks and pricing tiers , while the non-nitro analog 2-(cyclohexylamino)benzoic acid (CAS 10286-53-0) shows different vendor distribution patterns.

Commercial profile
Specification review
≥97% purity; 10 mg–25 g scale; multiple suppliers
Established availability supports reproducible procurement.
Supplier catalogs accessed April 2026; purity basis and batch data to confirm.
Procurement Supply chain Quality control Research chemicals

2-(Cyclohexylamino)-5-nitrobenzoic Acid: Evidence-Backed Research and Industrial Application Scenarios


Structure-Activity Relationship (SAR) Studies Requiring Nitro-Substituted Scaffolds

Researchers investigating the electronic and steric contributions of nitro-substituted aromatic amines to biological activity can utilize 2-(cyclohexylamino)-5-nitrobenzoic acid as a defined building block. The compound's computed LogP of 3.0376 and TPSA of 92.47 Ų provide a quantifiable physicochemical baseline distinct from non-nitro analogs . The 5-nitro substitution pattern, combined with the cyclohexylamino group at the 2-position, creates a specific electronic environment (electron-withdrawing nitro group conjugated with an electron-donating secondary amine) that cannot be replicated by positional isomers or non-nitro derivatives. For SAR studies comparing nitro-aromatic versus non-nitro scaffolds, this compound provides a well-characterized, commercially available entry point with documented purity specifications (≥97%) essential for reproducible dose-response assessments .

Synthetic Intermediate for Amide Coupling and Bioconjugation Chemistry

The free carboxylic acid functionality of 2-(cyclohexylamino)-5-nitrobenzoic acid enables direct participation in amide bond formation, esterification, and other carboxylate derivatization reactions without requiring deprotection steps. This contrasts with the methyl ester analog (CAS 83909-56-2), which necessitates hydrolysis prior to conjugation [1]. The compound's H_Donors = 2 and TPSA = 92.47 Ų reflect the availability of both carboxylic acid and secondary amine protons for hydrogen bonding, offering multiple handles for supramolecular assembly or target engagement . The nitro group at the 5-position additionally serves as a chromophore for UV/Vis detection during chromatographic purification and as a latent amino group accessible via reduction chemistry, enabling downstream diversification strategies. Researchers synthesizing compound libraries or preparing bioconjugates benefit from the compound's multi-gram commercial availability from established research chemical suppliers .

Analytical Method Development and Chromatographic Reference Standards

The distinct retention characteristics conferred by the compound's lipophilicity (LogP 3.0376) and polar surface area (TPSA 92.47 Ų) make 2-(cyclohexylamino)-5-nitrobenzoic acid a suitable reference material for reverse-phase HPLC method development, particularly when analyzing mixtures containing both nitro-aromatic and non-nitro analogs . The approximately 5.8-fold difference in octanol-water partition coefficient relative to the non-nitro analog 2-(cyclohexylamino)benzoic acid (XLogP3 3.8) translates to readily distinguishable retention times under standard C18 chromatographic conditions [2]. The nitro group provides strong UV absorbance suitable for detection at 254-280 nm, while the carboxylic acid functionality allows for pH-dependent retention tuning. Laboratories developing purity assays or stability-indicating methods for aminobenzoic acid derivatives can leverage these defined physicochemical properties for method validation and system suitability testing.

Computational Chemistry and Molecular Modeling Training Sets

2-(Cyclohexylamino)-5-nitrobenzoic acid presents a well-defined molecular framework for computational chemistry applications including quantitative structure-property relationship (QSPR) modeling, pharmacophore development, and molecular docking studies. The compound has experimentally validated commercial purity specifications and computationally derived molecular descriptors including LogP (3.0376), TPSA (92.47 Ų), rotatable bonds (4), and hydrogen bond donor/acceptor counts . These properties position the compound within drug-like chemical space (molecular weight 264.28 g/mol; 4 rotatable bonds; 2 H-donors; 4 H-acceptors) while the nitro group introduces a strong electron-withdrawing element that influences calculated electronic properties. The compound's unambiguous structure and documented commercial availability make it suitable for inclusion in computational training datasets where experimental validation of predictions may be pursued.

Application
Selection Property
Validation Focus
SAR studies with nitro-aromatic scaffolds
Defined electronic and steric profile
Differentiation from non-nitro and positional isomers
Amide coupling and bioconjugation intermediate
Free carboxylic acid reactivity
Coupling efficiency and deprotection-free workflows
HPLC method development reference
Distinct lipophilicity and UV chromophore
Resolution from non-nitro analogs and system suitability
Computational chemistry training sets
Well-defined molecular descriptors
Experimental validation of predicted properties

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